

# N4-Acetylcytidine Triphosphate: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** N4-Acetylcytidine triphosphate sodium  
**Cat. No.:** B15588381

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## Abstract

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification observed across all domains of life, playing a crucial role in a multitude of biological processes.[1][2][3] The precursor for the enzymatic incorporation of this modified nucleobase into RNA is N4-acetylcytidine triphosphate (ac4CTP). This technical guide provides an in-depth overview of ac4CTP, including its chemical properties, synthesis, and applications in research. It is intended for researchers, scientists, and drug development professionals working in the fields of molecular biology, epigenetics, and therapeutic development. This document summarizes key quantitative data, details experimental protocols for its use, and presents visual diagrams of relevant biological pathways and experimental workflows.

## Introduction to N4-Acetylcytidine (ac4C) and its Precursor

N4-acetylcytidine is a chemical modification of cytidine that is introduced into RNA molecules after transcription.[1] This modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, which is the only known "writer" of ac4C in humans.[4] The ac4C modification is found

in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), where it influences RNA stability, translation efficiency, and codon recognition.[1][4] Dysregulation of ac4C modification has been implicated in several diseases, including cancer and viral infections.[1][4]

N4-acetylcytidine triphosphate (ac4CTP) is the activated precursor molecule utilized by RNA polymerases, such as T7 RNA polymerase, for the in vitro synthesis of RNA containing ac4C. [5] Its availability is critical for studying the functional impact of this modification on RNA structure and function.

## Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for N4-Acetylcytidine triphosphate. It is important to note that different salt forms of the compound exist, which can affect the molecular weight.

Property	Value	Source
CAS Number	1428903-57-4 (free acid)	[4][6]
2803886-33-9 (sodium salt)	[1]	
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>3</sub> O <sub>15</sub> P <sub>3</sub> (free acid)	[6][7]
Molecular Weight	525.19 g/mol (free acid)	[6][7]
613.12 g/mol (sodium salt)	[1]	
Purity	≥ 95% (HPLC)	[7]
Appearance	Colorless to slightly yellow solution in water	[7]
Concentration	100 mM - 110 mM	[7]
pH	7.0 ± 0.5	[7]
Spectroscopic Properties (λ <sub>max</sub> )	243 nm (in Tris-HCl, pH 7.5)	[7]
Extinction Coefficient (ε)	11.2 L mmol <sup>-1</sup> cm <sup>-1</sup> (in Tris-HCl, pH 7.5)	[7]
Storage Conditions	-20 °C	[7]
Shelf Life	12 months from date of delivery	[7]

## Experimental Protocols

### In Vitro Transcription for Synthesis of ac4C-Modified RNA

This protocol describes the use of N4-acetylcytidine triphosphate in a standard in vitro transcription reaction to generate RNA molecules containing N4-acetylcytidine. This method is adapted from protocols for the preparation of synthetic RNA spike-ins for ac4C sequencing.[8]  
[9]

Materials:

- Linearized DNA template containing a T7 promoter and the sequence of interest
- N4-Acetylcytidine triphosphate (ac4CTP)
- ATP, GTP, UTP solutions
- T7 RNA Polymerase
- Transcription Buffer (e.g., 5X)
- RNase Inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- RNA purification kit or phenol-chloroform extraction reagents

Procedure:

- Reaction Setup: Assemble the transcription reaction on ice in the following order:
  - Nuclease-free water to a final volume of 20  $\mu\text{L}$
  - 5X Transcription Buffer: 4  $\mu\text{L}$
  - 100 mM ATP, GTP, UTP: 2  $\mu\text{L}$  of each
  - 100 mM N4-Acetylcytidine triphosphate: 2  $\mu\text{L}$
  - Linearized DNA template (1  $\mu\text{g}$ ): X  $\mu\text{L}$
  - RNase Inhibitor (40 U/ $\mu\text{L}$ ): 1  $\mu\text{L}$
  - T7 RNA Polymerase: 2  $\mu\text{L}$
- Incubation: Mix the components gently and incubate the reaction at 37°C for 2 to 4 hours.

- **DNase Treatment:** Add 1  $\mu\text{L}$  of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
- **RNA Purification:** Purify the synthesized RNA using a suitable RNA purification kit according to the manufacturer's instructions. Alternatively, perform a phenol-chloroform extraction followed by ethanol precipitation.
- **Quantification and Quality Control:** Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by running an aliquot on a denaturing agarose or polyacrylamide gel.

## Site-Specific Synthesis of N4-Acetylcytidine in RNA

For precise biophysical and structural studies, site-specific incorporation of ac4C is often required. This is challenging with standard phosphoramidite chemistry because the N4-acetyl group is labile under standard deprotection conditions.<sup>[3][10]</sup> A specialized chemical synthesis strategy has been developed to address this.<sup>[3][10][11]</sup>

### Methodology Overview:

This method involves the use of a solid support and protected phosphoramidite building blocks that are labile to non-nucleophilic conditions, thus preserving the N4-acetyl group on the cytidine.<sup>[3][10]</sup> The key steps involve:

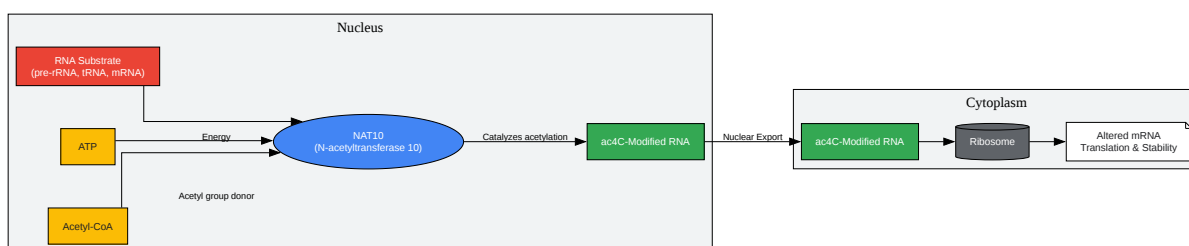
- **Solid-Phase Synthesis:** The RNA oligonucleotide is synthesized on a solid support using phosphoramidite chemistry. The N4-acetylcytidine phosphoramidite is incorporated at the desired position.
- **Mild Deprotection:** A non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), is used for the deprotection of the exocyclic amines of the standard nucleobases, which avoids the cleavage of the N4-acetyl group from cytidine.<sup>[3]</sup>
- **Cleavage from Solid Support:** The synthesized RNA is cleaved from the solid support under conditions that do not affect the N4-acetyl group.<sup>[3]</sup>
- **Purification:** The final ac4C-containing RNA is purified using high-performance liquid chromatography (HPLC).

For a detailed protocol, researchers are directed to the primary literature describing this specialized synthetic route.[3][10]

## Signaling Pathways and Experimental Workflows

### The Role of NAT10 in N4-Acetylcytidine Modification

The enzyme NAT10 is central to the biological deposition of N4-acetylcytidine on RNA. Understanding its mechanism is key to understanding the function of ac4C.

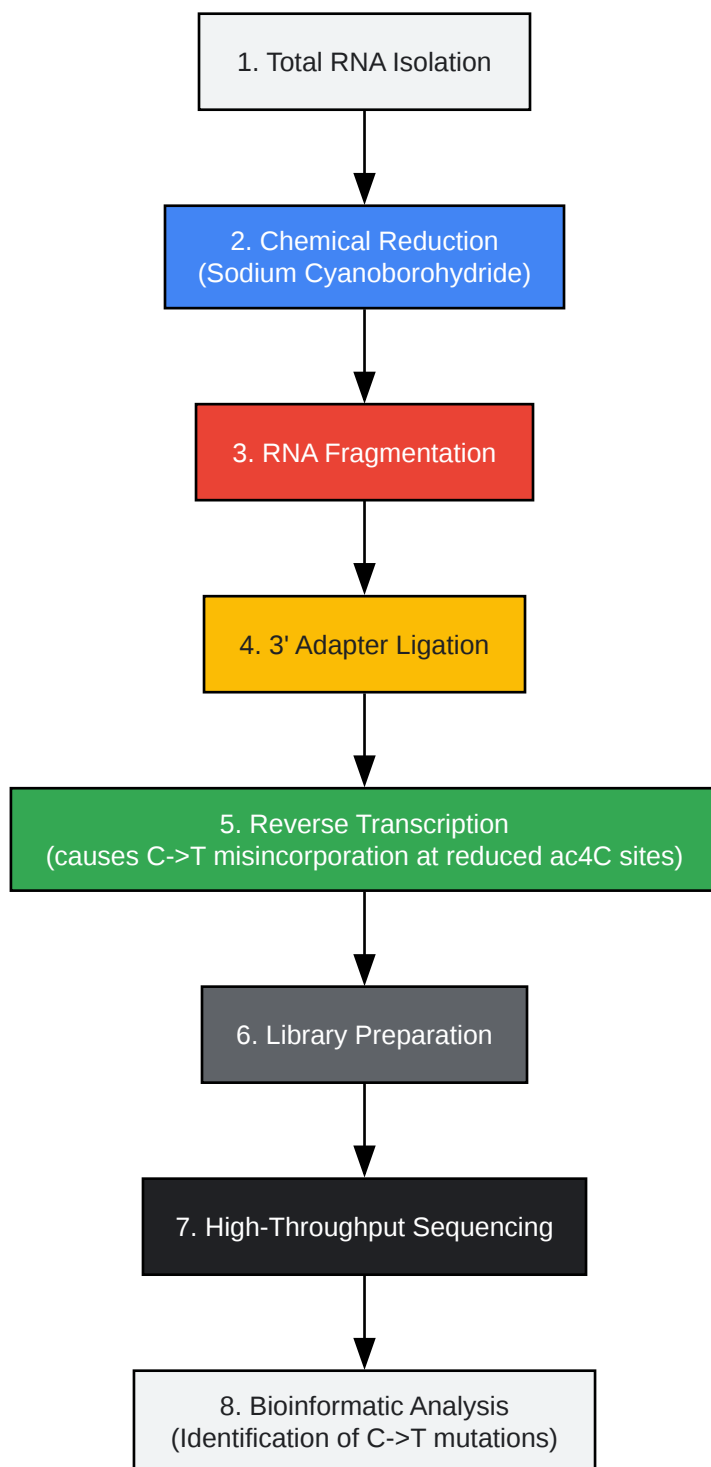


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Caption: The NAT10-mediated N4-acetylcytidine (ac4C) modification pathway.

## Experimental Workflow for ac4C-Seq

ac4C-seq is a technique used to map N4-acetylcytidine modifications transcriptome-wide at single-nucleotide resolution.[8][12]



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Caption: A simplified workflow for N4-acetylcytidine sequencing (ac4C-seq).

## Conclusion

N4-acetylcytidine triphosphate is an indispensable tool for the study of the epitranscriptomic mark, N4-acetylcytidine. Its use in in vitro transcription allows for the generation of ac4C-modified RNAs, enabling detailed investigations into the structural and functional consequences of this modification. The development of specialized chemical synthesis routes for site-specific incorporation further expands the experimental possibilities. As research into the roles of ac4C in health and disease continues to grow, the importance of ac4CTP as a key research reagent will undoubtedly increase, paving the way for new diagnostic and therapeutic strategies.

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